![molecular formula C9H14Cl2N4 B2979520 (3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride CAS No. 1949815-72-8](/img/structure/B2979520.png)
(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride, also known as TPA, is a chemical compound with potential applications in scientific research. This compound is known for its ability to bind to certain receptors in the brain and has been studied for its potential use in various fields, including neuroscience and pharmacology.
Applications De Recherche Scientifique
Synthesis and Lead Compound Design
- Functionalized Building Blocks : Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are used as functionalized building blocks in drug discovery. They serve as privileged motifs for designing lead-like compounds, particularly in anti-diabetes drug development (Mishchuk et al., 2016).
Pharmaceutical Synthesis Techniques
- Palladium-Catalyzed Synthesis : An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves palladium-catalyzed addition of hydrazides to 2-chloropyridine. This method allows for the creation of compounds with various substituents, which is crucial in medicinal chemistry (Reichelt et al., 2010).
Organic Electronics
- Electroluminescent Materials : [1,2,4]-Triazolo[4,3-a]-pyridine-based compounds are used in the synthesis of materials for organic light-emitting diodes (OLEDs). They enhance electron transport, which is pivotal in developing efficient OLEDs (Kang et al., 2017).
Crystallography and Structural Analysis
- X-ray Structure Analysis : Triazolopyridines are analyzed using X-ray diffraction for their potential pharmaceutical applications. Understanding their molecular structure is key for drug design and development (El-Kurdi et al., 2021).
Antitumor and Antimicrobial Activities
- Synthesis for Antitumor Applications : Compounds synthesized from enaminones containing N-arylpyrazole show promising results in antitumor and antimicrobial activities. Their effectiveness against specific cancer cell lines highlights their potential in therapeutic applications (Riyadh, 2011).
Diabetes Treatment
- Dipeptidyl Peptidase IV Inhibitors : Certain beta-substituted biarylphenylalanine amides, derived from [1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl, have been developed as potent inhibitors of dipeptidyl peptidase IV. These are explored as potential treatments for type 2 diabetes (Edmondson et al., 2006).
Propriétés
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;;/h1-2,4,7H,3,5-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUHVLIOKADZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


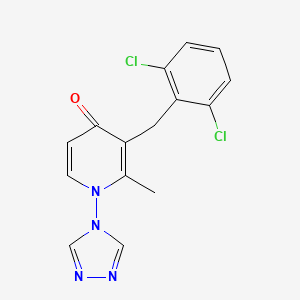
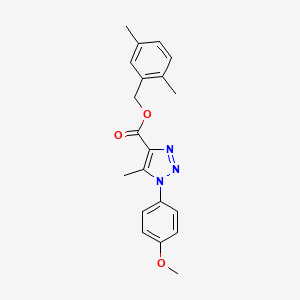
![Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2979441.png)

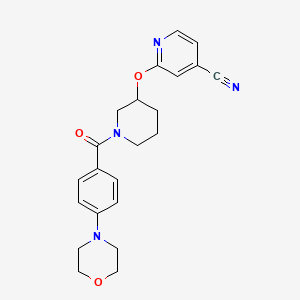
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
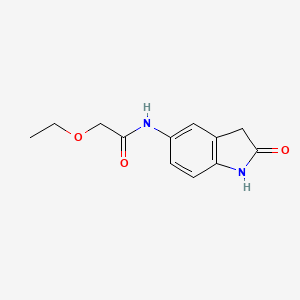
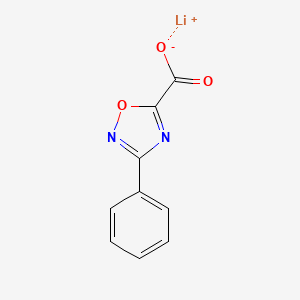


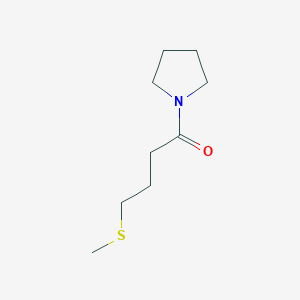
![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)